N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The presence of methoxy groups and a carbamothioyl linkage further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole core. This intermediate is then subjected to further reactions to introduce the methoxy groups and the carbamothioyl linkage. The final step involves the coupling of the benzoxazole derivative with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring and methoxy groups enable the compound to bind to active sites of enzymes or receptors, modulating their activity. The carbamothioyl linkage may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide can be compared with other benzoxazole derivatives and compounds containing methoxy groups:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: This compound has a similar benzoxazole core but differs in the substitution pattern on the phenyl ring.
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide: The presence of a chlorine atom instead of a methoxy group alters its chemical properties and reactivity.
N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE: This compound features a different substitution pattern and additional functional groups, leading to distinct biological activities.
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H21N3O5S/c1-29-16-10-15(11-17(13-16)30-2)22(28)27-24(33)26-19-12-14(8-9-20(19)31-3)23-25-18-6-4-5-7-21(18)32-23/h4-13H,1-3H3,(H2,26,27,28,33) |
InChI Key |
GAUKWJCWILUHAJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.